![molecular formula C7H11Cl2N3 B2702592 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine;dihydrochloride CAS No. 2287299-40-3](/img/structure/B2702592.png)
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine;dihydrochloride
Overview
Description
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine dihydrochloride is a bicyclic nitrogen-containing heterocycle with a fused pyridazine and piperidine ring system. Its synthesis involves a five-step sequence starting from 4-piperidone derivatives, featuring a key one-pot solvent-free reaction with glyoxylic acid and hydrazine, yielding the scaffold in 32–35% overall efficiency . The compound is notable for its two diversity points (positions 2 and 4), enabling structural modifications for drug discovery applications, particularly in lead-oriented synthesis . Its physicochemical properties, such as a molecular weight of 208.09 g/mol and high solubility in polar solvents due to the dihydrochloride salt form, make it a versatile intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine;dihydrochloride typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyridine derivatives with hydrazine can lead to the formation of the pyridazine ring, followed by hydrogenation to introduce the tetrahydropyridine moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
The synthesis typically involves multi-step processes including:
- Cyclization of Precursors : Reaction of pyridine derivatives with hydrazine to form the pyridazine ring.
- Hydrogenation : Introduction of the tetrahydropyridine moiety through hydrogenation reactions.
These methods ensure high yield and purity through optimized reaction conditions.
Chemistry
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine; dihydrochloride serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to novel derivatives with enhanced properties.
Biology
This compound is utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. It has been shown to interact with several enzymes and proteins:
- Enzyme Interactions : The compound's ability to form hydrogen bonds facilitates binding to enzyme active sites.
- Cellular Effects : It modulates key signaling pathways that regulate cell growth and apoptosis.
Medicine
Research explores its potential as a pharmacophore in drug design:
- Neurological Diseases : Investigations into its neuroprotective effects suggest possible applications in treating neurodegenerative disorders.
- Cardiovascular Diseases : The compound's ability to inhibit calcium ion influx has implications for managing conditions related to platelet aggregation.
Industry
In industrial applications, it is explored for developing novel materials with specific electronic and optical properties. Its unique chemical structure may lead to advancements in material science.
Case Study 1: Antimicrobial Activity
A study examined the antimicrobial properties of various pyridazine derivatives including 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine; dihydrochloride. Results indicated significant inhibitory effects against several bacterial strains, suggesting potential use in developing new antibiotics.
Case Study 2: Anti-inflammatory Effects
Research demonstrated that derivatives of this compound exhibited potent anti-inflammatory activity with minimal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This opens pathways for safer therapeutic options in pain management.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor by occupying the active site of an enzyme, thereby preventing substrate binding. The pathways involved often include signal transduction mechanisms that regulate cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrido[4,3-d]pyrimidines
Pyrido[4,3-d]pyrimidines share a similar bicyclic framework but differ in the position of the pyrimidine ring fusion (Figure 1). These compounds are widely studied as:
- Antifolate agents: Derivatives like 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines exhibit antimalarial and antibacterial activity by inhibiting dihydrofolate reductase (DHFR), with EC50 values in the nanomolar range .
- GPR119 modulators : Substituted 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-ones act as selective GPR119 agonists (EC50: 50 nM–14 µM) for treating metabolic disorders .
Key Differences :
- The [4,3-d] pyrimidine fusion enhances planarity, improving DNA intercalation in antifolates.
- Synthetic routes often involve multicomponent cyclization rather than solvent-free methods .
Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines fused with pyrido rings (e.g., 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidines) demonstrate:
- Antimicrobial activity : Derivatives with sulfonyl or hydrazine substituents show MIC values of 12.5–50 µg/mL against Bacillus subtilis and Aspergillus niger .
- Synthetic methods : These compounds are synthesized via Gewald reactions or nucleophilic substitution, differing from the glyoxylic acid-mediated route .
Key Differences :
- The sulfur atom in the thieno ring enhances lipophilicity, improving membrane permeability.
- Biological targets shift from DHFR to microbial enzymes like β-ketoacyl-ACP synthase .
BET Bromodomain Inhibitors (e.g., CRCM5484)
Compounds like CRCM5484 contain a 7-acetyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one core. Key features include:
- Selectivity for BET-BDII : Affinity is driven by the N-acetylated pyrido moiety (Kd: 0.2–1.5 µM) .
- Antileukemic activity : These inhibitors modulate oncogenic transcription pathways, with IC50 values <1 µM in leukemia cell lines .
Key Differences :
- The thieno-pyrimidine core increases steric bulk, optimizing binding to bromodomain pockets.
- Synthesis relies on isothiocyanate coupling rather than hydrazine cyclization .
Pyrido[2,3-c]pyridazines (Bcl-xL Inhibitors)
6,7-Dihydro-5H-pyrido[2,3-c]pyridazines are pro-apoptotic agents targeting Bcl-xL for cancer therapy. Unlike the [4,3-c] isomer:
- Structural divergence : The pyridazine ring is fused at the [2,3-c] position, altering electronic distribution.
- Biological targets : These compounds induce apoptosis in cancer cells by disrupting Bcl-xL/BAX interactions .
Comparative Data Table
Biological Activity
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine; dihydrochloride (CAS No. 2287299-40-3) is a heterocyclic compound that has attracted attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a fused bicyclic system consisting of a pyridazine and tetrahydropyridine ring. Its dihydrochloride form enhances solubility and stability, making it suitable for various biological assays.
Property | Value |
---|---|
Molecular Formula | CHClN |
Molecular Weight | 208.09 g/mol |
CAS Number | 2287299-40-3 |
The biological activity of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine; dihydrochloride is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator by binding to active sites and altering enzymatic activity or signal transduction pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit enzymes by occupying their active sites.
- Receptor Binding : It may bind to receptors involved in neurological and cardiovascular functions.
Biological Activity Overview
Research indicates that 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine; dihydrochloride exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several pathogens.
- Cytotoxicity : It has been evaluated for cytotoxic effects on cancer cell lines, showing varying degrees of activity.
- Neuroprotective Effects : Its potential in neuroprotection has been explored due to its structural similarities with known neuroprotective agents.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine; dihydrochloride against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones at concentrations above 50 µg/mL.
Study 2: Cytotoxicity Assessment
In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibited cytotoxicity with IC50 values ranging from 10 to 30 µM depending on the cell line tested. This suggests potential for development as an anticancer agent.
Study 3: Neuroprotective Potential
Research investigating the neuroprotective effects of the compound in models of oxidative stress showed a reduction in cell death in neuronal cultures exposed to neurotoxic agents. The compound demonstrated an ability to enhance cell survival rates by approximately 40%.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the tetrahydropyridine moiety significantly influence biological activity. For instance:
- Substituents at Position 6 : Compounds with electron-withdrawing groups at this position showed enhanced potency.
- Hydrogenation States : Fully saturated derivatives exhibited improved solubility and bioavailability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine dihydrochloride in academic research?
- Methodological Answer: A one-pot, multi-step synthesis is commonly employed for structurally related heterocyclic compounds. For example, similar pyridazine derivatives have been synthesized via microwave-assisted functionalization of chlorinated precursors, enabling efficient mono- or bis-substitution reactions . Additionally, cyclocondensation reactions using aldehydes and amines under reflux conditions (e.g., in ethanol or THF) are effective for forming fused pyridazine cores. Post-synthetic purification via recrystallization or column chromatography is critical to achieving >95% purity. Yield optimization often requires iterative adjustments of stoichiometry, temperature, and solvent polarity .
Q. How should researchers handle and store 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine dihydrochloride to ensure stability?
- Methodological Answer: The compound should be stored at 2–8°C in a desiccated environment to prevent hygroscopic degradation . Handling requires PPE (gloves, lab coat, goggles) and a fume hood to avoid inhalation or dermal exposure. Waste must be segregated and disposed via certified hazardous waste programs due to potential toxicity . Decomposition occurs above 200°C, so avoid high-temperature processing .
Q. What spectroscopic methods are essential for characterizing the purity and structure of this compound?
- Methodological Answer:
- 1H/13C NMR : Assign proton environments (e.g., aromatic vs. aliphatic protons) and confirm substitution patterns. DMSO-d6 or CDCl3 are typical solvents .
- HRMS (ESI) : Validate molecular weight with <5 ppm deviation from theoretical values .
- IR Spectroscopy : Identify functional groups (e.g., NH stretches at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .
- Melting Point Analysis : Confirm purity via sharp decomposition ranges (e.g., 206–211°C for related compounds) .
Advanced Research Questions
Q. How can computational chemistry aid in the design of novel derivatives of this compound?
- Methodological Answer: Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states for functionalization. For example, ICReDD’s workflow combines reaction path searches with machine learning to prioritize synthetic targets and optimize conditions (e.g., solvent, catalyst) . Molecular docking studies can also screen derivatives for binding affinity to biological targets, guiding rational design .
Q. What strategies are effective in resolving contradictions between experimental data and theoretical predictions for such heterocyclic compounds?
- Methodological Answer:
- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography with NMR) to resolve structural ambiguities .
- Isotopic Labeling : Trace reaction intermediates to identify unexpected byproducts (e.g., via 15N-labeled precursors).
- Replication : Repeat experiments under controlled conditions (e.g., inert atmosphere) to isolate variables causing discrepancies .
Q. What methodologies are recommended for optimizing reaction conditions in the synthesis of complex pyridazine derivatives?
- Methodological Answer:
- Design of Experiments (DoE) : Statistically vary parameters (e.g., temperature, pH, catalyst loading) to identify optimal conditions .
- In Situ Monitoring : Use techniques like ReactIR or LC-MS to track reaction progress and intermediate formation .
- High-Throughput Screening : Automate parallel reactions to rapidly test substrate scope and catalyst efficacy .
Properties
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-c]pyridazine;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.2ClH/c1-4-9-10-7-2-3-8-5-6(1)7;;/h1,4,8H,2-3,5H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVNJTDKCZLTBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=NC=C2.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287299-40-3 | |
Record name | 5H,6H,7H,8H-pyrido[4,3-c]pyridazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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